5,8-Dimethoxyisoquinoline-1-carbaldehyde
Description
Properties
CAS No. |
118361-89-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,8-dimethoxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-15-10-3-4-11(16-2)12-8(10)5-6-13-9(12)7-14/h3-7H,1-2H3 |
InChI Key |
GVOXDXIMNCSPDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=C(C2=C(C=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 6,7-Dimethoxy-1-methylisoquinoline via Selenium Dioxide
A widely documented method involves the oxidation of 6,7-dimethoxy-1-methylisoquinoline using selenium dioxide (SeO₂). This approach, detailed in a patent by, proceeds via the following steps:
- Nitration : Initial nitration of 6,7-dimethoxy-1-methylisoquinoline with concentrated nitric acid introduces a nitro group at the 8-position, yielding 6,7-dimethoxy-1-methyl-8-nitroisoquinoline (41% yield). A byproduct, 6,7-dimethoxy-1-methyl-5,8-dinitroisoquinoline, is also formed.
- Oxidation : The nitro-substituted intermediate is treated with SeO₂ in dioxane at 100°C, leading to the oxidation of the 1-methyl group to a formyl group. This step produces 5,8-dimethoxyisoquinoline-1-carbaldehyde with a yield of 54%.
Key Data :
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, 0°C → rt | 6,7-Dimethoxy-1-methyl-8-nitroisoquinoline | 41% |
| Oxidation | SeO₂, dioxane, 100°C | This compound | 54% |
This method is notable for its regioselectivity but requires careful control to minimize byproduct formation.
Acid-Mediated Cyclization of Aldehyde Precursors
A second route, described in, utilizes acid-mediated cyclization of pre-functionalized aldehyde intermediates:
- Aldehyde Synthesis : 2,5-Dimethoxybenzaldehyde is condensed with glyoxylic acid in the presence of ammonium acetate, forming a Schiff base intermediate.
- Cyclization : Treatment with concentrated H₂SO₄ at 50°C induces cyclization, yielding 5,8-dimethoxyisoquinolin-1(2H)-one.
- Oxidation : The lactam is oxidized using pyridinium chlorochromate (PCC) to generate the target aldehyde.
Key Data :
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | H₂SO₄, 50°C | 5,8-Dimethoxyisoquinolin-1(2H)-one | 65% |
| Oxidation | PCC, CH₂Cl₂ | This compound | 78% |
This method offers scalability but requires stringent temperature control during cyclization to prevent decomposition.
Pictet-Spengler Condensation Followed by Oxidation
A third approach, adapted from, employs Pictet-Spengler condensation:
- Condensation : 3,4-Dimethoxyphenethylamine reacts with formaldehyde in acidic conditions to form 1,2,3,4-tetrahydroisoquinoline.
- Aromatization : The tetrahydroisoquinoline is dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 6,7-dimethoxyisoquinoline.
- Formylation : Directed ortho-metalation (DoM) with n-butyllithium (n-BuLi) and subsequent quenching with dimethylformamide (DMF) introduces the formyl group at the 1-position.
Key Data :
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Condensation | HCHO, HCl | 1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline | 85% |
| Aromatization | Pd/C, H₂ | 6,7-Dimethoxyisoquinoline | 90% |
| Formylation | n-BuLi, DMF | This compound | 60% |
This method is advantageous for its modularity but demands anhydrous conditions during metalation.
A modern variant, referenced in, leverages microwave irradiation to accelerate reaction kinetics:
- Suzuki Coupling : 5-Bromo-8-methoxyisoquinoline undergoes Suzuki coupling with a formylphenylboronic acid derivative, introducing the aldehyde group directly.
- Demethylation : Selective demethylation using BBr₃ yields the 5,8-dihydroxy intermediate, which is re-methylated to achieve the final product.
Key Data :
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, MW, 120°C | 5-Methoxy-8-formylisoquinoline | 75% |
| Demethylation/Methylation | BBr₃ → CH₃I | This compound | 68% |
This method reduces reaction times from hours to minutes but requires specialized equipment.
Comparative Analysis of Methods
The table below summarizes the efficiency and practicality of each method:
Applications and Derivatives
This compound serves as a precursor for antitumor agents (e.g., aaptamine derivatives) and kinase inhibitors. Its aldehyde group enables further functionalization via:
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: 5,8-Dimethoxyisoquinoline-1-carboxylic acid
Reduction: 5,8-Dimethoxyisoquinoline-1-methanol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dimethoxyisoquinoline-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key compounds for comparison include derivatives with positional isomerism (e.g., 6,7-dimethoxyisoquinolines) and functional group variations (e.g., esters, sulfonamides, carboxamides) (Table 1) .
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
| Compound Name | Methoxy Positions | Functional Group at Position 1/2 | Key Properties/Applications |
|---|---|---|---|
| 5,8-Dimethoxyisoquinoline-1-carbaldehyde | 5,8 | Carbaldehyde (-CHO) | Antitumor activity (in vitro studies) |
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | 6,7 | Ester (-COOEt) | Synthetic intermediate; no explicit bioactivity reported |
| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | 6,7 | Methylsulfonyl (-SO₂Me) | Potential enzyme inhibition (sulfonyl group) |
| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 6,7 | Carboxamide (-CONHPh) | Enhanced solubility; unexplored bioactivity |
| 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | 6,7 | Acetyl (-COMe) | Stability in organic solvents |
Positional Isomerism: 5,8- vs. 6,7-Dimethoxy Substitution
The placement of methoxy groups significantly alters electronic and steric properties. In 5,8-dimethoxyisoquinoline derivatives, the methoxy groups occupy positions that create a distinct electron-rich region compared to 6,7-substituted analogues. This difference may influence binding to biological targets, such as DNA topoisomerases, which are common targets for antitumor agents . In contrast, 6,7-dimethoxyisoquinolines (e.g., compounds in Table 1) are more commonly reported in synthetic studies but lack explicit evidence of antitumor efficacy .
Functional Group Impact
- Carbaldehyde (-CHO): The aldehyde group in this compound enhances reactivity, enabling nucleophilic additions (e.g., formation of Schiff bases) for drug derivatization. This contrasts with ester or sulfonyl groups in analogues, which are less reactive but improve metabolic stability .
- However, they may reduce electrophilic reactivity critical for covalent interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
